Benzyl (2-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)carbamate
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Description
1,3,4-Thiadiazoles are a valuable group of bioactive compounds showing antituberculosis, anticancer, antibacterial, antifungal, and anticonvulsant activities . Piperidine is a widely used structural motif in medicinal chemistry and drug design due to its conformational rigidity and basicity .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles and piperidine has been well studied . 1,3,4-Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom .Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, interact strongly with biological targets due to their mesoionic character . These compounds have been studied widely in medicinal chemistry for their broad spectrum of biological activities .
Mode of Action
The thiadiazole ring, a key component of this compound, allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . This suggests that the compound may have good bioavailability.
Result of Action
Numerous thiadiazole derivatives have been shown to display anticancer activities in various in vitro and in vivo models . This suggests that the compound may have potential anticancer effects.
Action Environment
The influence of the substituent on the compounds’ activity is depicted . This suggests that the compound’s action may be influenced by various factors, including its chemical structure and the environment in which it is used.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15(10-18-16(23)24-11-13-4-2-1-3-5-13)21-8-6-14(7-9-21)25-17-20-19-12-26-17/h1-5,12,14H,6-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSUGMCFNMJUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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